molecular formula C9H16N2O B6285756 7-Methyl-1,7-diazaspiro[4.5]decan-6-one CAS No. 92628-12-1

7-Methyl-1,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6285756
CAS No.: 92628-12-1
M. Wt: 168.24 g/mol
InChI Key: TZDGVQISNRPPSQ-UHFFFAOYSA-N
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Description

7-Methyl-1,7-diazaspiro[4.5]decan-6-one (CAS Registry Number: 92628-12-1) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It features a spirocyclic architecture that is of significant interest in pharmaceutical research and drug discovery. The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known for its ability to confer favorable properties to bioactive molecules . This specific scaffold is recognized as a versatile building block for constructing potential therapeutic agents. Research indicates that derivatives of the diazaspiro[4.5]decane core exhibit a range of promising biological activities. These include serving as key structural components in the development of novel chitin synthase inhibitors with antifungal effects and as potential dopamine agonists . Furthermore, analogs containing this diazaspiro-decane structure have been identified in high-throughput screens as inhibitors of Candida albicans biofilm formation, a key virulence factor, suggesting potential for new antivirulence therapeutic strategies . The inherent three-dimensionality and structural rigidity of the spirocyclic system can help reduce conformational entropy, potentially leading to enhanced binding affinity for biological targets . This makes this compound a valuable intermediate for researchers synthesizing and evaluating novel compounds for various biological applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-1,9-diazaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-3-5-9(8(11)12)4-2-6-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDGVQISNRPPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 7 Methyl 1,7 Diazaspiro 4.5 Decan 6 One

Advanced Spectroscopic Characterization Techniques

A combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy provides a powerful toolkit for the complete structural assignment of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one.

While specific spectral data for this compound is not widely available in the literature, the expected NMR data can be inferred from the analysis of related diazaspiro[4.5]decane scaffolds and similar heterocyclic systems. nih.gov

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum, the methyl group attached to the nitrogen atom would likely appear as a singlet in the range of 2.2-2.5 ppm. The protons on the piperidinone and pyrrolidine (B122466) rings would exhibit complex splitting patterns due to spin-spin coupling.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. bas.bg A COSY spectrum would reveal the proton-proton coupling networks within the pyrrolidine and piperidinone rings. The HSQC spectrum would correlate each proton signal to its directly attached carbon atom. The HMBC spectrum is crucial for identifying the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the spirocyclic core structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general chemical shift ranges. Actual values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH₃2.2 - 2.5s
CH₂ (pyrrolidine)1.8 - 2.2m
CH₂ (pyrrolidine)2.8 - 3.2m
CH₂ (piperidinone)2.0 - 2.4m
CH₂ (piperidinone)2.5 - 2.9m
CH₂ (piperidinone)3.0 - 3.4m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general chemical shift ranges. Actual values may vary.)

CarbonPredicted Chemical Shift (ppm)
C=O (amide)170 - 175
Spiro C60 - 70
N-CH₃35 - 45
CH₂ (pyrrolidine)25 - 35
CH₂ (pyrrolidine)45 - 55
CH₂ (piperidinone)20 - 30
CH₂ (piperidinone)30 - 40
CH₂ (piperidinone)50 - 60

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the elemental composition of the molecule. The predicted monoisotopic mass for C₉H₁₆N₂O can be precisely calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the piperidinone and pyrrolidine rings. Common fragmentation pathways could include the loss of the methyl group, cleavage of the amide bond, and ring-opening reactions of the heterocyclic systems. Analysis of these fragments helps to piece together the molecular structure. For instance, in related diazaspiro compounds, the mass-to-charge ratio of adducts like [M+H]⁺ and [M+Na]⁺ are often analyzed. uni.lu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be that of the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1650-1680 cm⁻¹. The exact position of this band can provide clues about the ring strain and hydrogen bonding.

Other significant vibrational modes would include the C-N stretching vibrations of the tertiary amines and the amide, typically found in the 1000-1350 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ range. The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the tertiary nature of the nitrogen atoms.

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide C=OStretch1650 - 1680
C-NStretch1000 - 1350
C-H (sp³)Stretch2850 - 3000

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. mdpi.com Although a crystal structure for this compound is not publicly available, analysis of related spirocyclic systems demonstrates the power of this technique. mdpi.com

A successful single-crystal X-ray diffraction study of this compound would unequivocally establish the connectivity of the atoms and the conformation of the two rings. It would reveal the stereochemical relationship between the methyl group and the substituents on the spirocyclic framework. The spiro carbon atom is a key stereocenter, and its configuration would be unambiguously determined.

Detailed Conformational Analysis of the Spiro[4.5]decane Ring System

The six-membered piperidinone ring is expected to adopt a chair or a twisted-boat conformation, similar to cyclohexane (B81311) rings. nih.gov The chair conformation is generally the most stable, as it minimizes both angle strain and torsional strain. However, the presence of the spiro fusion and the amide group can influence the conformational equilibrium. Computational studies on related ring systems can provide insights into the energetic differences between various conformations. mdpi.comnih.gov

The five-membered pyrrolidine ring typically adopts an envelope or a twist (half-chair) conformation to relieve torsional strain. The specific conformation adopted in this compound would depend on the steric interactions between the two rings and the substituents. The energetic barrier to interconversion between different ring conformations is an important parameter that can be investigated using dynamic NMR spectroscopy or computational methods. The avoidance of unfavorable transannular nonbonded interactions is a key factor in determining the preferred conformation of medium-sized rings. princeton.edu

Intermolecular Interactions in the Crystalline State

Information regarding the intermolecular interactions of this compound in the crystalline state is not available in the reviewed scientific literature.

Analysis of Tautomeric Forms and Dynamic Chemical Equilibria

There are no published studies on the tautomeric forms or dynamic chemical equilibria of this compound.

Chemical Reactivity and Derivatization Studies of 7 Methyl 1,7 Diazaspiro 4.5 Decan 6 One

Characteristic Reactions of the Diazaspirodecane Framework

The reactivity of the 7-Methyl-1,7-diazaspiro[4.5]decan-6-one core is primarily dictated by the lactam functionality and the tertiary amine at the N7 position. These features allow for a range of oxidative, reductive, nucleophilic, and electrophilic transformations.

Oxidation and Reduction Reactions

Oxidation: The oxidation of the diazaspirodecane framework can be directed at either the nitrogen or carbon atoms, depending on the reagents and reaction conditions. The tertiary amine at the N7 position is susceptible to oxidation to form an N-oxide. The carbon atom alpha to the lactam carbonyl can also undergo oxidation. For instance, metal-free strategies using molecular iodine can facilitate the chemoselective and regioselective oxidation of C–H bonds adjacent to a cyclic amine, potentially leading to the formation of iminium ion intermediates. acs.org Furthermore, oxidation of the pyrrolidine (B122466) ring in related systems has been observed to lead to lactam formation.

Reduction: The lactam carbonyl group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the lactam to the corresponding cyclic diamine, 7-Methyl-1,7-diazaspiro[4.5]decane. Milder and more chemoselective reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can also be employed for the reduction of tertiary lactams to their corresponding cyclic amines, often with high yields and tolerance for other functional groups like esters. organic-chemistry.org

ReactionReagentProductNotes
Oxidationm-CPBAThis compound N-oxideOxidation at the tertiary amine
OxidationI₂Iminium ion intermediateC-H oxidation alpha to the amine
ReductionLiAlH₄7-Methyl-1,7-diazaspiro[4.5]decaneComplete reduction of the lactam
Reduction9-BBN7-Methyl-1,7-diazaspiro[4.5]decaneChemoselective reduction of the lactam

Nucleophilic and Electrophilic Transformations

Nucleophilic Reactions: The electrophilic carbon of the lactam carbonyl is susceptible to attack by nucleophiles. This can lead to ring-opening of the lactam. The nature of the nucleophile and the reaction conditions will determine the final product. For instance, hydrolysis with strong acids or bases will result in the formation of the corresponding amino acid.

Electrophilic Reactions: The nitrogen atoms of the diazaspirodecane framework, particularly the N1 atom of the lactam, can act as nucleophiles in electrophilic substitution reactions. However, the nucleophilicity of the lactam nitrogen is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. The more basic tertiary amine at N7 is more likely to participate in electrophilic reactions.

Functional Group Interconversions on the Spirocyclic Core

The presence of two nitrogen centers and a carbonyl group provides multiple sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Chemical Modification at Nitrogen Centers (N-Alkylation, N-Acylation)

N-Alkylation: The secondary amine of the parent 1,7-diazaspiro[4.5]decan-6-one can be readily alkylated. The N-methyl group at the 7-position in the title compound is a result of such a reaction. Further alkylation at the N1 position is also possible, though it may require stronger bases to deprotonate the less nucleophilic lactam nitrogen. Solvent-free phase-transfer catalytic conditions using microwaves have been shown to be an effective method for the N-alkylation of amides and lactams. mdpi.com

N-Acylation: The N1-position of the lactam can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the lactam nitrogen, which can influence the compound's chemical and biological properties. The antibacterial properties of β-lactam antibiotics, for example, arise from an acylation process. researchgate.net

ModificationReagentPositionProduct
N-AlkylationMethyl IodideN11,7-Dimethyl-1,7-diazaspiro[4.5]decan-6-one
N-AcylationAcetyl ChlorideN11-Acetyl-7-methyl-1,7-diazaspiro[4.5]decan-6-one

Derivatization of the Carbonyl Moiety

The carbonyl group of the lactam can undergo various derivatization reactions typical of ketones. These reactions often involve nucleophilic addition to the carbonyl carbon. For example, reaction with hydrazines can form hydrazones. A widely used derivatization reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which forms stable dinitrophenylhydrazone derivatives that can be easily detected and quantified. This method is applicable to a wide range of carbonyl-containing compounds.

Synthesis of Chemically Diverse Analogues and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved through various synthetic strategies. The construction of the spirocyclic core is a key step. Methods for synthesizing related diazaspiro[4.5]decanes often involve multi-step sequences starting from acyclic or monocyclic precursors. For instance, the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has been achieved via alkylation of the pyrrolidine enamine of a key intermediate, ethyl 3-oxopiperidine-1-carboxylate. nih.gov Similar strategies could be adapted for the synthesis of 1,7-diazaspiro[4.5]decan-6-one derivatives.

Computational Chemistry and Theoretical Investigations of 7 Methyl 1,7 Diazaspiro 4.5 Decan 6 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For 7-Methyl-1,7-diazaspiro[4.5]decan-6-one, DFT calculations would provide crucial insights into its fundamental structural and electronic characteristics.

Furthermore, DFT calculations can elucidate the electronic properties by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the lone pairs on the nitrogen atoms and the oxygen of the carbonyl group are expected to contribute significantly to the HOMO, making them potential sites for electrophilic interaction.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

ParameterAtom Pair/Trio/QuartetPredicted Value
Bond Length (Å)C=O~1.23
N-C(carbonyl)~1.35
N-C(spiro)~1.47
C-C(spiro)~1.54
Bond Angle (°)O=C-N~122
C-N-C~118
Dihedral Angle (°)H-N-C-HVaries with conformation

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule's most stable geometry, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the conformational space of such molecules over time, providing a dynamic understanding of their behavior. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. mdpi.com The simulation would reveal the accessible conformations of the spirocyclic rings and the orientation of the methyl group. This exploration is crucial for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the adopted conformation. mdpi.com

By analyzing the trajectory of the MD simulation, one can identify the most populated conformational clusters, representing the most stable and frequently occurring shapes of the molecule in a given environment (e.g., in a solvent like water). This information is invaluable for drug design, as it helps in identifying the bioactive conformation. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

For example, the reactivity of the lactam ring towards hydrolysis could be studied. By modeling the reaction pathway, including the approach of a water molecule or a hydroxide (B78521) ion, the transition state for the ring-opening reaction can be located. The calculated activation energy would provide an estimate of the reaction rate and the stability of the lactam under different conditions. Such studies are crucial for understanding the metabolic stability of the compound.

Theoretical Prediction of Chemical Properties and Reactivity Profiles

Computational methods can predict a range of chemical properties and reactivity descriptors for this compound. These properties are derived from the electronic structure calculations and are useful for understanding the molecule's behavior and for designing new derivatives with desired characteristics.

Important predicted properties include:

Dipole Moment: Indicates the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

Polarizability: Describes the ease with which the electron cloud can be distorted by an external electric field, affecting intermolecular forces.

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is particularly useful for predicting non-covalent interactions with other molecules.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, electronegativity, and the electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Physicochemical and Reactivity Descriptors for this compound

PropertyPredicted ValueSignificance
Molecular Weight168.24 g/mol Basic molecular property
LogP~1.5Indicator of lipophilicity
Dipole Moment~3.5 DIndicates significant polarity
Chemical Hardness~3.0 eVMeasure of resistance to change in electron configuration
Electrophilicity Index~1.8 eVPropensity to accept electrons

Note: The values in this table are illustrative and represent typical data obtained from theoretical predictions.

In Silico Approaches to Molecular Design and Scaffold Diversity

The this compound scaffold can serve as a starting point for the in silico design of new molecules with potential therapeutic applications. nih.gov By using computational tools, medicinal chemists can explore a vast chemical space to identify derivatives with improved properties, such as enhanced binding affinity to a specific biological target or better pharmacokinetic profiles.

This process often involves:

Scaffold Hopping: Replacing a known active core with the diazaspiro[4.5]decane scaffold to explore novel intellectual property space and potentially improve properties.

Virtual Screening: Docking a library of virtual compounds based on the this compound core into the active site of a target protein to predict binding affinities and identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The rigid yet three-dimensional nature of the spirocyclic system allows for precise positioning of substituents, which can be optimized through computational design to achieve high selectivity and potency for a given target. nih.govlibis.be The development of synthetic methodologies for creating diverse libraries of such spirocyclic compounds is an active area of research. researchgate.netnih.gov

Synthetic Utility and Advanced Chemical Applications of 7 Methyl 1,7 Diazaspiro 4.5 Decan 6 One

Role as a Key Synthetic Building Block in Organic Chemistry

No specific literature was found that details the role of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one as a key synthetic building block for a broader class of molecules. Its potential utility in this regard remains largely unexplored in published research.

Development of Complex Polycyclic Nitrogen Heterocycles

While the synthesis of polycyclic nitrogen heterocycles is a significant area of research, no specific studies were identified that utilize this compound as a starting material or intermediate for the construction of more complex polycyclic systems.

Applications in Materials Chemistry

Chemical Modification of Polymer Scaffolds utilizing Spirocyclic Moieties

There is no available research that describes the use of this compound for the chemical modification of polymer scaffolds.

Integration into Novel Chemical Materials

The integration of this compound into novel chemical materials has not been reported in the scientific literature.

Exploration as Ligands for Metal Coordination Chemistry or Catalysis

A search for the application of this compound as a ligand in metal coordination chemistry or for catalytic purposes did not yield any relevant results. The potential of this compound to form stable metal complexes or to act as a catalyst in chemical transformations has not been a subject of published studies.

Conclusion and Future Research Directions in the Chemistry of 7 Methyl 1,7 Diazaspiro 4.5 Decan 6 One

Summary of Major Chemical Discoveries and Methodological Advancements

While dedicated research on 7-Methyl-1,7-diazaspiro[4.5]decan-6-one is not extensively documented, the synthesis and properties of the broader classes of diazaspirocycles and spiro-lactams provide a solid foundation for understanding its chemical nature. The diazaspiro[4.5]decane core is a key structural motif found in various biologically active compounds. For instance, related structures like 1,9-diazaspiro[5.5]undecanes have been investigated for their potential in treating obesity, pain, and various disorders of the immune and cardiovascular systems. nih.gov

Methodological advancements in the synthesis of spirocyclic systems are directly applicable to the construction of this compound. Key strategies for constructing the spirocyclic core often involve intramolecular cyclization reactions. The synthesis of analogous 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, for example, has been achieved through the alkylation of a piperidine (B6355638) precursor, demonstrating a viable pathway to the six-membered ring of the target compound. nih.gov Furthermore, the construction of spiro-γ-lactams, which share the five-membered lactam ring of our target molecule, is an area of active research. rsc.org These methods provide a strategic blueprint for assembling the this compound scaffold.

Prominent synthetic strategies that could be adapted for this purpose are summarized below.

Methodology Description Applicability to Target Compound Reference
Intramolecular CyclizationConstruction of one of the heterocyclic rings onto a pre-existing cyclic precursor containing a suitable tethered nucleophile and electrophile.A piperidine derivative could be used as a starting point to construct the attached pyrrolidin-2-one ring. nih.gov
Alkylation of Piperidine EnaminesSynthesis of 6-substituted spirodecanes via alkylation of the pyrrolidine (B122466) enamine of a key piperidine carboxylate intermediate.This method is suitable for forming the bond at the C6 position, adjacent to the spirocenter. nih.gov
Formal [3+2] CycloadditionA stereoselective approach used to construct densely functionalized spiro-γ-lactam cores.Could be employed to form the five-membered lactam ring with control over stereochemistry at the spirocenter. acs.org
Staudinger [2+2] CycloadditionA classic reaction for forming β-lactams, which has been adapted for creating spiro-β-lactam systems.While for a different ring size, the principles of ketene-imine cycloaddition could inspire routes to the γ-lactam ring. digitellinc.com

Identification of Unexplored Chemical Space and Synthetic Challenges

The primary unexplored chemical space is the compound this compound itself, along with its stereoisomers and derivatives. The synthesis and characterization of this molecule would be a novel contribution to the field of heterocyclic chemistry. However, its construction presents several foreseeable challenges inherent to spirocyclic chemistry.

The synthesis of spirocycles is often hampered by significant steric hindrance and conformational constraints at the shared spiro-carbon. digitellinc.com This can lead to low reaction yields and require carefully optimized conditions. A major hurdle is the stereocontrolled synthesis of the spirocenter. This compound possesses a chiral spiro-carbon at position 5, and achieving high diastereoselectivity or enantioselectivity is a formidable synthetic task that often requires the use of chiral auxiliaries or asymmetric catalysis. acs.org

Furthermore, the creation of densely substituted spiro-lactams, which would be essential for developing a library of analogues for structure-activity relationship (SAR) studies, is a known challenge. acs.org The introduction of functional groups onto the rigid spirocyclic framework requires robust and selective chemical transformations.

Synthetic Challenge Description Relevance to Target Compound Reference
Spirocenter FormationThe creation of the quaternary carbon atom shared by both rings is sterically demanding and can result in low yields.This is the key step in assembling the diazaspiro[4.5]decane framework. digitellinc.com
StereoselectivityControlling the three-dimensional arrangement at the chiral spirocenter (C5) to produce a single stereoisomer.Essential for pharmacological studies, as different enantiomers can have vastly different biological activities. acs.org
Ring StrainThe inherent strain in cyclic, and particularly spirocyclic, systems can make ring-closing reactions thermodynamically or kinetically challenging.The fusion of a five-membered and a six-membered ring introduces conformational rigidity and potential strain. researchgate.net
FunctionalizationIntroducing additional chemical groups onto the spirocyclic scaffold without compromising the core structure.Necessary for creating derivatives to explore chemical space and optimize properties. acs.org

Outlook for Future Chemical Investigations and Method Development

The future of research on this compound is promising, with clear directions for both fundamental and applied chemistry. The structural rigidity and defined spatial orientation of substituents make this scaffold an attractive candidate for drug discovery.

A primary focus should be the development of a robust and efficient synthesis of the parent compound. Future work could explore modern catalytic methods, such as transition-metal-catalyzed cyclizations or organocatalytic asymmetric reactions, to overcome the challenges of stereoselectivity. nih.gov The development of a scalable synthetic route would be a significant enabler for all subsequent research.

Once the parent compound is accessible, a major avenue of investigation will be the synthesis and biological evaluation of a library of derivatives. Based on the activities of related diazaspiro compounds, which have shown promise as GABA receptor antagonists and immunomodulatory agents, analogues of this compound could be screened for a wide range of biological targets. acs.org Modifications could be systematically introduced at the N1 and N7 positions, as well as on the carbon framework, to establish clear SAR.

The compound also holds potential as a novel building block in organic synthesis. Its rigid, three-dimensional structure can be used to impart specific conformational constraints in larger molecules, a valuable tool in the design of peptides, peptidomimetics, and complex natural product analogues. rsc.org

Future Research Direction Description Potential Impact Reference
Novel Synthetic RoutesDevelopment of stereoselective and high-yield syntheses using modern catalytic systems.Would make the scaffold readily accessible for further studies and potential commercial applications. nih.gov
Biological ScreeningSynthesis of a library of derivatives for screening against various biological targets (e.g., CNS receptors, enzymes).Could lead to the discovery of new therapeutic agents for a variety of diseases. nih.govacs.org
Medicinal Chemistry OptimizationEstablishing structure-activity relationships to design analogues with improved potency, selectivity, and pharmacokinetic properties.Development of lead compounds for new drugs. soton.ac.uk
Application as a ScaffoldUsing the rigid diazaspiro[4.5]decane core as a template to construct more complex molecules with defined 3D shapes.Creation of new chemical entities with unique properties for materials science and medicinal chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyl-1,7-diazaspiro[4.5]decan-6-one?

  • Methodological Answer : A typical synthesis involves the reaction of 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone with 4-chlorobenzohydroximoyl chloride in benzene under basic conditions (e.g., triethylamine). After stirring for 5 hours, the mixture is filtered to remove triethylamine hydrochloride, followed by solvent evaporation. Purification is achieved via column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) and recrystallization (ethanol/ethyl acetate, 1:1 v/v) . Cyclization reactions between diamines and carbonyl compounds are also viable, requiring controlled pH and temperature to optimize yield .

Q. How is X-ray crystallography applied to determine the structure of spirocyclic compounds like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves ω-scans, followed by refinement using SHELXL (e.g., R1 = 0.043 for observed reflections). Hydrogen atoms are geometrically positioned, and non-hydrogen atoms are refined anisotropically. Structural parameters (bond lengths, angles, and dihedral angles) are analyzed to confirm the spirocyclic framework and substituent orientations .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : After synthesis, column chromatography with a petroleum ether/ethyl acetate gradient (4:1 v/v) removes polar impurities. Recrystallization from ethanol/ethyl acetate (1:1 v/v) enhances purity by exploiting differential solubility. For deuterated analogs (e.g., isotopic labeling studies), repeated ether extraction and D₂O washing are critical to achieve >95% isotopic enrichment .

Advanced Research Questions

Q. How are Cremer & Pople puckering parameters used to analyze conformational dynamics in spirocyclic systems?

  • Methodological Answer : For the piperidone ring in this compound, puckering parameters (q₂, q₃, θ) are calculated using atomic coordinates from SCXRD. The total puckering amplitude (Qₜ = 0.574 Å) and phase angles (θ = 7.5°) confirm a chair conformation, while the dihydroisoxazole ring adopts an envelope conformation (q₂ = 0.220 Å, φ = 142.2°). These parameters are derived from deviations of ring atoms from the mean plane, enabling quantitative comparison of ring distortions across derivatives .

Q. How can deuterium labeling and mass spectrometry resolve ambiguities in molecular fragmentation pathways?

  • Methodological Answer : Isotopic labeling (e.g., 7,7-dideuteriospiro[4.5]decan-6-one) is achieved via base-catalyzed H/D exchange in D₂O. Mass spectrometry (70 eV electron impact) reveals fragmentation patterns: the base peak (m/z 97) corresponds to CH₂=C=CHCO⁺, while deuterated analogs show shifted peaks (e.g., m/z 99 for d₂ labeling). This confirms cleavage pathways and validates proposed fragmentation mechanisms .

Q. How do structural features influence crystal packing and stability in spirocyclic compounds?

  • Methodological Answer : In this compound derivatives, the dihedral angle between aromatic rings (84.2°) minimizes steric hindrance, while van der Waals interactions dominate crystal stabilization. Methyl and chloro substituents introduce minor deviations (0.065–0.082 Å from ring planes), but non-covalent interactions (e.g., C–H⋯O) are absent, as confirmed by Hirshfeld surface analysis .

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